3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is an organic compound that features a cyclohexyl ring with a ketone group and a phenyl group attached to it. The propyl methanesulfonate moiety is connected to the cyclohexyl ring, making it a versatile compound in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a ketone group can be synthesized through the Friedel-Crafts acylation of benzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction where phenylmagnesium bromide reacts with the cyclohexanone derivative.
Attachment of the Propyl Methanesulfonate: The final step involves the reaction of the cyclohexyl derivative with propyl methanesulfonate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biological molecules. This can result in the modification of proteins, DNA, and other cellular components, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl methanesulfonate: Lacks the cyclohexyl ring and ketone group, making it less complex.
4-Nitrophenyl methanesulfonate: Contains a nitro group instead of a ketone group, leading to different reactivity and applications.
Phenyl propyl carbonate: Similar structure but with a carbonate group instead of a methanesulfonate group.
Uniqueness
3-(4-Oxo-1-phenylcyclohexyl)propyl methanesulfonate is unique due to the presence of both a cyclohexyl ring with a ketone group and a methanesulfonate ester
Eigenschaften
CAS-Nummer |
61042-12-4 |
---|---|
Molekularformel |
C16H22O4S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-(4-oxo-1-phenylcyclohexyl)propyl methanesulfonate |
InChI |
InChI=1S/C16H22O4S/c1-21(18,19)20-13-5-10-16(11-8-15(17)9-12-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3 |
InChI-Schlüssel |
HNLTZJUOKTVXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCC1(CCC(=O)CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.